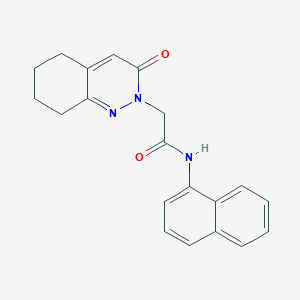
N-(naphthalen-1-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(naphthalen-1-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(naphthalen-1-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure combines naphthalene and hexahydrocinnoline moieties, which may contribute to its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicine.
The molecular formula of this compound is C20H19N3O2 with a molecular weight of 333.391 g/mol. The compound features an acetamide functional group that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.391 g/mol |
| Purity | ≥95% |
Anticancer Properties
Several studies have indicated that compounds with similar structures exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example:
- Mechanism of Action : It is hypothesized that the naphthalene moiety may interact with DNA or RNA, disrupting cellular processes essential for cancer cell survival.
- Case Studies : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines (e.g., breast and lung cancer) by inducing cell cycle arrest and apoptosis.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Research indicates that derivatives of naphthalene and hexahydrocinnoline have exhibited activity against a range of pathogens:
- Bacterial Inhibition : Studies suggest that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have shown efficacy against fungal strains, indicating a broad spectrum of antimicrobial activity.
The biological mechanisms underlying the activity of this compound are still being elucidated. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways that lead to apoptosis or antimicrobial effects.
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of similar compounds to predict the biological effects of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits growth. |
| Antimicrobial Effects | Effective against various bacterial and fungal strains. |
| SAR Analysis | Identified key functional groups responsible for activity. |
属性
IUPAC Name |
N-naphthalen-1-yl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(21-18-11-5-8-14-6-1-3-9-16(14)18)13-23-20(25)12-15-7-2-4-10-17(15)22-23/h1,3,5-6,8-9,11-12H,2,4,7,10,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJHDAFYDJHQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














